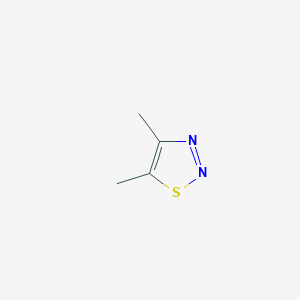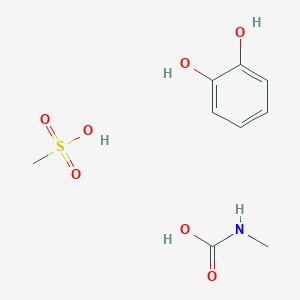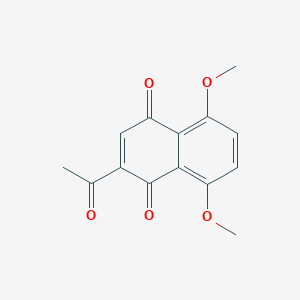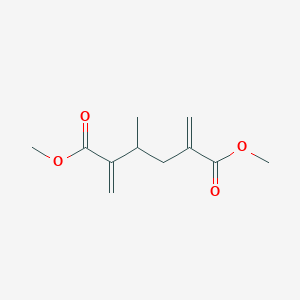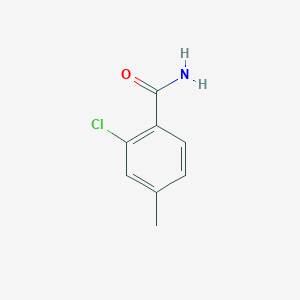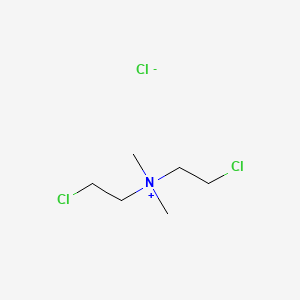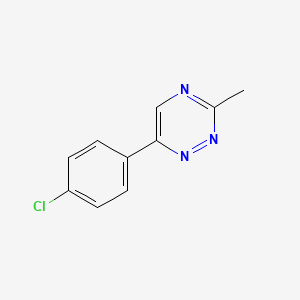
6-(4-Chlorophenyl)-3-methyl-1,2,4-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Chlorophenyl)-3-methyl-1,2,4-triazine is a heterocyclic compound that features a triazine ring substituted with a 4-chlorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-3-methyl-1,2,4-triazine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzonitrile with methylhydrazine under acidic conditions, leading to the formation of the triazine ring. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained around 80-100°C to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-3-methyl-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized triazine derivatives.
Reduction: Reduced triazine derivatives.
Substitution: Substituted triazine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-3-methyl-1,2,4-triazine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The exact mechanism can vary depending on the specific application and the target organism or system .
Comparison with Similar Compounds
Similar Compounds
6-(4-Bromophenyl)-3-methyl-1,2,4-triazine: Similar structure but with a bromine atom instead of chlorine.
6-(4-Methylphenyl)-3-methyl-1,2,4-triazine: Similar structure but with a methyl group instead of chlorine.
6-(4-Nitrophenyl)-3-methyl-1,2,4-triazine: Similar structure but with a nitro group instead of chlorine.
Uniqueness
6-(4-Chlorophenyl)-3-methyl-1,2,4-triazine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where the chlorine substituent plays a crucial role in the desired chemical or biological activity .
Properties
CAS No. |
64493-85-2 |
|---|---|
Molecular Formula |
C10H8ClN3 |
Molecular Weight |
205.64 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-3-methyl-1,2,4-triazine |
InChI |
InChI=1S/C10H8ClN3/c1-7-12-6-10(14-13-7)8-2-4-9(11)5-3-8/h2-6H,1H3 |
InChI Key |
NBAAIRKSHWXMOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N=N1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



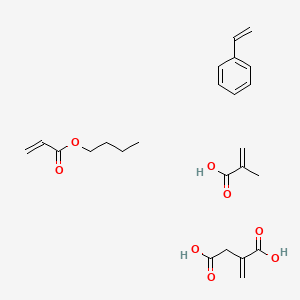
methanone](/img/structure/B14488937.png)
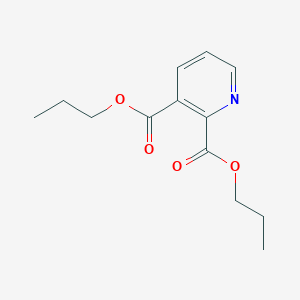
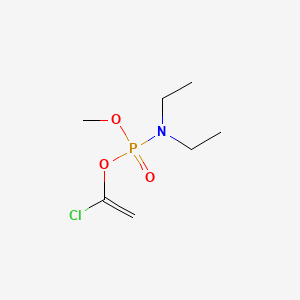
phosphane](/img/structure/B14488952.png)

